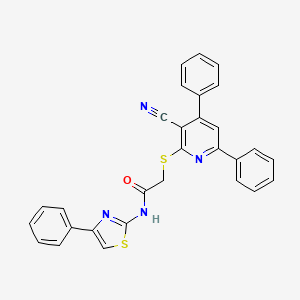

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic compound featuring a 4,6-diphenylpyridine core substituted with a cyano group at position 3 and a thio-linked acetamide moiety attached to a 4-phenylthiazol-2-yl group. This structure positions it within a class of bioactive molecules studied for diverse applications, including enzyme inhibition, insecticidal activity, and antimicrobial properties .

Properties

Molecular Formula |

C29H20N4OS2 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C29H20N4OS2/c30-17-24-23(20-10-4-1-5-11-20)16-25(21-12-6-2-7-13-21)31-28(24)35-19-27(34)33-29-32-26(18-36-29)22-14-8-3-9-15-22/h1-16,18H,19H2,(H,32,33,34) |

InChI Key |

VUOSHRAGXNMXDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include:

Pyridine derivatives: Starting materials for the pyridine ring.

Thiazole derivatives: Starting materials for the thiazole ring.

Thioether formation reagents: Such as thiols or disulfides.

Coupling agents: Such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of thioether to sulfoxide or sulfone.

Reduction: Reduction of the cyano group to an amine.

Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: Potential therapeutic applications due to its unique structure and functional groups.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA binding: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Findings and Structure-Activity Relationships (SAR)

Core Pyridine Modifications: Morpholino vs. Phenyl Groups: CD73 inhibitors with 4,6-bis(4-morpholinophenyl) substituents (e.g., ) exhibit stronger enzyme inhibition than phenyl-substituted derivatives, likely due to enhanced solubility and allosteric interactions . Styryl vs. Phenyl Groups: Insecticidal activity against cowpea aphid is higher in distyryl-substituted compounds (e.g., Compound 2) compared to diphenyl derivatives, possibly due to increased π-π interactions with biological targets .

Acetamide Substituent Effects: Thiazol vs. Chlorophenyl: The 4-phenylthiazol-2-yl group in the target compound may enhance antimicrobial activity compared to 4-chlorophenyl analogues (Compound 2), as seen in related thiazole derivatives with broad-spectrum activity . Cyano Group Retention: Open-chain structures retaining the cyano group (e.g., Compound 2) show superior insecticidal activity over cyclized forms lacking this group, emphasizing its role in target binding .

Activity Across Applications: CD73 Inhibition: Requires electron-donating substituents (e.g., morpholino) on the pyridine core and specific acetamide groups (e.g., isoxazol-3-yl) for optimal immune modulation . Antimicrobial Activity: Thiazole-containing derivatives (e.g., target compound) demonstrate efficacy against pathogens like Staphylococcus aureus and Aspergillus niger, likely due to thiazol’s interaction with microbial enzymes .

Biological Activity

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic compound with potential applications in medicinal chemistry due to its complex structure and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C29H20N4OS2 |

| Molecular Weight | 504.6 g/mol |

| IUPAC Name | 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

| CAS Number | 332859-73-1 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing various signaling pathways that regulate cell function.

- DNA/RNA Binding : The structure allows for potential intercalation into nucleic acids, which could affect gene expression and cellular processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammatory markers in vitro.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated.

Case Study 2: Antimicrobial Activity

Another research project assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 3: Anti-inflammatory Mechanisms

In a study focusing on inflammatory responses, the compound was found to downregulate cytokine production in lipopolysaccharide-stimulated macrophages. This suggests a possible application in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.